Isodeoxyelephantopin

Descripción general

Descripción

Isoedoxyelephantopin (IEP) is a natural compound found in the roots of a variety of plants, including the Eleutherococcus senticosus species. It is a phenolic compound that has been studied for its potential health benefits, such as its anti-inflammatory and anti-oxidant properties. It has been used in traditional Chinese medicine for centuries and has recently become the focus of scientific research.

Aplicaciones Científicas De Investigación

Propiedades Anticancerígenas

Isodeoxyelephantopin ha sido ampliamente estudiado por sus actividades anticancerígenas. Interfiere con varios procesos involucrados en la progresión del cáncer al dirigirse a múltiples vías de señalización que están desreguladas en los cánceres. Esto incluye la inducción del arresto del ciclo celular, la reparación del ADN y la apoptosis a través de la activación de efectores posteriores como p21 y la proteína 4 similar a Bcl-2 (Bax) {svg_1}.

Objetivos Moleculares y Modos de Acción

Los modos de acción y los objetivos moleculares del compuesto son cruciales para comprender su potencial como agente anticancerígeno. This compound afecta las vías de supervivencia celular, autofagia e invasión, lo que lo convierte en un candidato prometedor para el desarrollo de fármacos {svg_2}.

Inducción de Apoptosis

This compound induce la apoptosis en las células cancerosas al desencadenar múltiples vías de señalización. Esta acción selectiva contra las células cancerosas, que preserva las células normales, sugiere su potencial para el uso terapéutico {svg_3}.

Generación de Especies Reactivas de Oxígeno (ROS)

Se ha demostrado que el compuesto induce la generación de ROS, lo que es un factor crítico en la regulación de la muerte y supervivencia celular. Esta actividad es particularmente relevante en el contexto del tratamiento del cáncer, donde la generación de ROS puede conducir a la muerte selectiva de las células cancerosas {svg_4}.

Inflamación y Respuesta Inmunitaria

This compound tiene implicaciones en la modulación de la respuesta inmunitaria y la inflamación. Su papel en estos procesos podría aprovecharse para tratar enfermedades asociadas a la inflamación {svg_5}.

Aplicaciones de la Medicina Tradicional

Tradicionalmente, compuestos como el this compound se han utilizado en la medicina popular para tratar diversas dolencias como enfermedades hepáticas, diabetes, bronquitis, fiebre, diarrea, disentería y trastornos renales. Comprender sus aplicaciones tradicionales puede guiar la investigación científica moderna para explorar todo su potencial {svg_6}.

Perfiles Farmacológicos y Toxicológicos

Los perfiles farmacológicos y toxicológicos de this compound son favorables, lo que es esencial para su desarrollo como agente terapéutico. Su estructura única contribuye a su actividad y perfil de seguridad {svg_7}.

Orientaciones Futuras de la Investigación

La investigación futura sobre this compound se dirige a su desarrollo como fármaco anticancerígeno. Los estudios se están centrando en sus efectos terapéuticos, mecanismos de acción y potencial para la aplicación clínica {svg_8}.

Mecanismo De Acción

Isodeoxyelephantopin (IDET) is a sesquiterpene lactone compound found in traditional medicinal herbs such as Elephantopus scaber and Elephantopus carolinianus . It has been extensively studied for its potential anti-cancer activities .

Target of Action

The primary targets of IDET are multiple signaling pathways that are deregulated in cancer cells . It disrupts several processes involved in cancer progression, including cell cycle and proliferation, cell survival, autophagy, and invasion pathways .

Mode of Action

IDET interacts with its targets by inducing reactive oxygen species (ROS) generation and suppressing NF-κB activation . It also modulates long non-coding RNA (LncRNA) expression . This compound activates its downstream effectors, including p21, and Bcl-2-like protein 4 (Bax), which eventually leads to cell cycle arrest, DNA repair, and apoptosis .

Biochemical Pathways

IDET affects multiple biochemical pathways. It induces apoptosis through multiple signaling pathways which are deregulated in cancer cells . By targeting these pathways simultaneously, IDET could selectively kill cancer cells .

Pharmacokinetics

It is known that idet exhibits drug-like properties .

Result of Action

The result of IDET’s action is the suppression of the proliferation of both invasive and non-invasive breast cancer cell lines . It also suppresses the colony formation and migration of breast cancer cells . The treatment with IDET induces an accumulation of cells in the sub-G1 and G2/M phases .

Direcciones Futuras

Future research on isodeoxyelephantopin is likely to focus on its anti-cancer activities, with an emphasis on its modes of action and molecular targets . Both this compound and its analogue deoxyelephantopin disrupt several processes involved in cancer progression by targeting multiple signaling pathways deregulated in cancers . This suggests that these compounds could be developed into potent therapeutics for the treatment of cancer .

Análisis Bioquímico

Biochemical Properties

Isodeoxyelephantopin plays a crucial role in biochemical reactions, particularly in the context of its anti-cancer activities. It interacts with several enzymes, proteins, and other biomolecules to exert its effects. For instance, this compound has been shown to target multiple signaling pathways that are deregulated in cancer cells, including those involved in cell cycle regulation, cell survival, autophagy, and invasion . The compound activates downstream effectors such as p21 and Bcl-2-like protein 4 (Bax), leading to cell cycle arrest, DNA repair, and apoptosis .

Cellular Effects

This compound influences various types of cells and cellular processes. In cancer cells, it has been observed to induce apoptosis, inhibit cell proliferation, and disrupt cell signaling pathways . The compound affects cell signaling pathways by modulating the expression of genes involved in cell cycle regulation, apoptosis, and autophagy. Additionally, this compound impacts cellular metabolism by altering the levels of key metabolites and enzymes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, this compound has been shown to inhibit the activity of certain kinases and proteases, which are critical for cancer cell survival and proliferation . This inhibition results in the disruption of signaling pathways that promote cancer cell growth and survival.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, allowing for sustained anti-cancer activity

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert anti-cancer effects without significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications. Threshold effects have also been observed, where a minimum effective dose is required to achieve the desired anti-cancer activity .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound has been shown to affect metabolic flux and metabolite levels, particularly in cancer cells . For instance, this compound modulates the activity of enzymes involved in glycolysis and oxidative phosphorylation, leading to alterations in energy production and metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function . Studies have shown that this compound can accumulate in certain cellular compartments, where it exerts its anti-cancer effects .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interaction with key biomolecules and the subsequent modulation of cellular processes. For example, this compound has been observed to localize to the mitochondria, where it induces apoptosis by disrupting mitochondrial function .

Propiedades

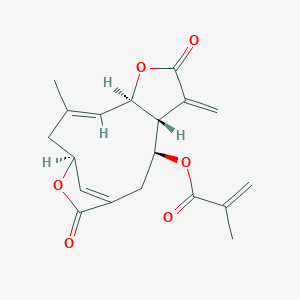

IUPAC Name |

[(3S,4R,8R,9E,12S)-10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl] 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O6/c1-9(2)17(20)24-15-8-12-7-13(23-19(12)22)5-10(3)6-14-16(15)11(4)18(21)25-14/h6-7,13-16H,1,4-5,8H2,2-3H3/b10-6+/t13-,14+,15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMUOPRSXUVOHFE-MCYOVBASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C(C(CC3=CC(C1)OC3=O)OC(=O)C(=C)C)C(=C)C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C/1=C\[C@@H]2[C@@H]([C@H](CC3=C[C@H](C1)OC3=O)OC(=O)C(=C)C)C(=C)C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

29307-03-7 | |

| Record name | Deoxyelephantopin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29307-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.